5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a methoxybenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The benzyl and methoxybenzoyl groups are then introduced through a series of reactions, including nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide
- 4-Amino-1-benzylpiperidine
- 4-Benzyl-5-[(4-methoxybenzoyl)amino]-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-benzyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)19(24)22-20-17(18(21)23)12-16(26-20)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23)(H,22,24) |
InChI Key |
QTGIWKPMRFQEEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.